molecular formula C7H7Cl3N2O B15208589 2,2,2-Trichloro-1-(3,5-dimethyl-1H-pyrazol-1-yl)ethanone

2,2,2-Trichloro-1-(3,5-dimethyl-1H-pyrazol-1-yl)ethanone

Cat. No.: B15208589
M. Wt: 241.5 g/mol
InChI Key: OAAKIZMIAIHWDU-UHFFFAOYSA-N
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Description

2,2,2-Trichloro-1-(3,5-dimethyl-1H-pyrazol-1-yl)ethanone is a chemical compound that belongs to the class of pyrazole derivatives It is characterized by the presence of a trichloromethyl group attached to a pyrazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2,2-Trichloro-1-(3,5-dimethyl-1H-pyrazol-1-yl)ethanone typically involves the reaction of trichloroacetyl chloride with 3,5-dimethylpyrazole in the presence of a base. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:

Trichloroacetyl chloride+3,5-dimethylpyrazoleThis compound\text{Trichloroacetyl chloride} + \text{3,5-dimethylpyrazole} \rightarrow \text{this compound} Trichloroacetyl chloride+3,5-dimethylpyrazole→this compound

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using similar reaction conditions. The process is optimized for yield and purity, often involving purification steps such as recrystallization or chromatography to obtain the final product.

Chemical Reactions Analysis

Types of Reactions

2,2,2-Trichloro-1-(3,5-dimethyl-1H-pyrazol-1-yl)ethanone can undergo various chemical reactions, including:

    Substitution Reactions: The trichloromethyl group can be substituted with other nucleophiles.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different products.

    Condensation Reactions: It can participate in condensation reactions with other compounds to form more complex structures.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as amines or thiols.

    Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield derivatives with different functional groups, while oxidation and reduction can lead to the formation of alcohols, ketones, or other related compounds.

Scientific Research Applications

2,2,2-Trichloro-1-(3,5-dimethyl-1H-pyrazol-1-yl)ethanone has several scientific research applications:

Mechanism of Action

The mechanism of action of 2,2,2-Trichloro-1-(3,5-dimethyl-1H-pyrazol-1-yl)ethanone involves its interaction with specific molecular targets. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact pathways and targets can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2,2,2-Trichloro-1-(3,5-dimethyl-1H-pyrazol-1-yl)ethanone is unique due to its specific substitution pattern and the presence of the trichloromethyl group

Properties

Molecular Formula

C7H7Cl3N2O

Molecular Weight

241.5 g/mol

IUPAC Name

2,2,2-trichloro-1-(3,5-dimethylpyrazol-1-yl)ethanone

InChI

InChI=1S/C7H7Cl3N2O/c1-4-3-5(2)12(11-4)6(13)7(8,9)10/h3H,1-2H3

InChI Key

OAAKIZMIAIHWDU-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=NN1C(=O)C(Cl)(Cl)Cl)C

Origin of Product

United States

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